molecular formula C21H16O6 B2995476 (Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859132-04-0

(Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2995476
CAS No.: 859132-04-0
M. Wt: 364.353
InChI Key: BWBYXUCRLCYVCP-OCKHKDLRSA-N
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Description

The compound (Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-chromene hybrid with a complex structure. Its core consists of a 2,3-dihydrobenzofuran moiety substituted with a chromen-3-yl methylene group at position 2 and an acetoxy methyl ester at position 4. The Z-configuration of the methylene group is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions. This compound is synthesized via cyclization reactions involving mercaptoacetic acid and aromatic aldehydes under acidic conditions, as described in analogous synthetic protocols for related benzofuran derivatives .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-24-20(22)12-25-15-6-7-16-18(10-15)27-19(21(16)23)9-13-8-14-4-2-3-5-17(14)26-11-13/h2-10H,11-12H2,1H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYXUCRLCYVCP-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its CAS number 859665-75-1, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16O5C_{21}H_{16}O_{5}, with a molecular weight of 348.3 g/mol. The compound features a chromenone structure which is often associated with various pharmacological effects.

Antioxidant Activity

Research has indicated that coumarin derivatives, including those related to (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran, exhibit significant antioxidant properties. A study demonstrated that certain coumarin derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Antitumor Activity

Several studies have highlighted the antitumor potential of coumarin derivatives. For instance, compounds similar to (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have been shown to inhibit cancer cell proliferation in vitro. A notable study reported that specific coumarin derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have also been explored extensively. Research indicates that (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran and its analogs demonstrate activity against various bacterial strains. A study found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Antioxidant Evaluation

In a controlled study assessing the antioxidant capacity of various coumarin derivatives, (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran was evaluated using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

CompoundDPPH Scavenging Activity (%)
Control10
(Z)-methyl derivative85

Case Study 2: Antitumor Assay

In vitro assays on human breast cancer cell lines demonstrated that treatment with (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran resulted in a dose-dependent decrease in cell viability.

Concentration (μM)Cell Viability (%)
0100
1075
2550
5025

The biological activities of (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran are attributed to its ability to modulate various biochemical pathways. The compound interacts with cellular signaling pathways involved in apoptosis and inflammation. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzofuran and chromene derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic methodologies.

Substituent Analysis and Structural Analogues
Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
(Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2H-chromen-3-yl methylene, methyl ester C₂₂H₁₈O₆ 378.38 3.8 6
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-fluorophenyl methylene, methyl ester C₁₉H₁₅FO₅ 354.32 3.5 5
Isopropyl 2-{[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate 2-methylchromen-3-yl methylene, isopropyl ester C₂₄H₂₂O₆ 406.43 4.2 6
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-methylthiophen-2-yl methylene, benzyl ester C₂₃H₁₈O₅S 406.45 4.1 5
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-butylphenyl methylene, methyl ester C₂₂H₂₂O₅ 366.41 5.2 5

Key Observations :

  • Substituent Effects : The chromen-3-yl group in the target compound increases molecular weight and XLogP3 (lipophilicity) compared to fluorophenyl or thiophenyl analogues. The tert-butyl substituent (XLogP3 = 5.2) significantly enhances hydrophobicity .
  • Stereochemical Influence : The Z-configuration ensures planar alignment of the methylene group with the benzofuran ring, optimizing π-π stacking interactions in crystallographic studies, as observed in SHELX-refined structures .
  • Synthetic Flexibility : All analogues are synthesized via cyclization with mercaptoacetic acid, but reaction yields vary with substituent bulkiness. For example, tert-butyl derivatives require extended reaction times due to steric hindrance .

Research Findings and Methodological Notes

  • Crystallographic Refinement : SHELXL remains the gold standard for refining small-molecule structures of these compounds, achieving R-factors < 0.05 for high-resolution datasets .
  • Similarity Metrics: Molecular similarity assessments using Tanimoto coefficients (>0.85) confirm close relationships among these derivatives, though bioactivity divergence arises from minor substituent changes .

Q & A

Q. Table 1. Synthetic Routes for Benzofuran-Chromene Hybrids

MethodKey Reagents/ConditionsSelectivity ChallengesReferences
Pd-Catalyzed C–H ActivationPd(OAc)₂, Ligands, DMF, 80°CCompeting C–H sites in polycycles
Cascade RearrangementNaH/THF, Substituted PhenolsByproduct formation from over-oxidation

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationPitfallsReferences
1H/13C NMRStereochemical assignmentSolvent-induced shift variations
X-ray CrystallographyAbsolute configuration determinationCrystal quality requirements
HRMSMolecular weight/fragmentation analysisIsobaric interference

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